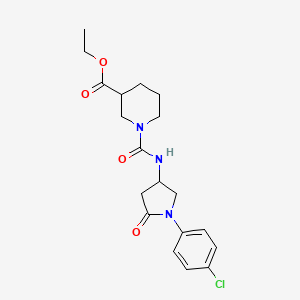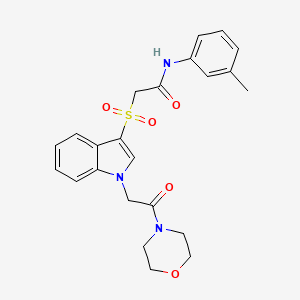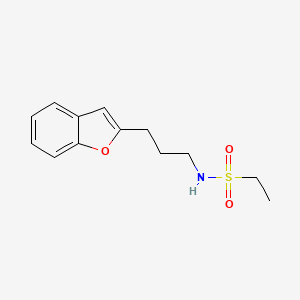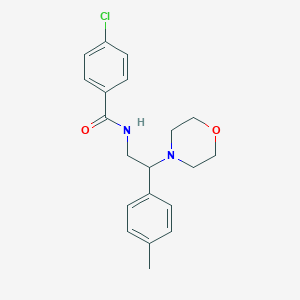
Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, such as the formation of the 4-chlorophenyl group and the pyrrolidinone ring. These intermediate products are then combined under controlled reaction conditions, such as specific temperature and pH levels, to form the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound might involve the use of automated reactors and continuous flow processes to ensure consistency and efficiency. Specific catalysts and solvents are often employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents for reactions involving this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Solvents like dichloromethane and tetrahydrofuran are frequently used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various carboxylate derivatives, while reduction reactions could lead to the formation of simpler amines or alcohols.
Scientific Research Applications
Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate has several scientific research applications. In chemistry, it is studied for its reactivity and potential as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential pharmacological properties, including its interactions with biological targets. In industry, the compound's unique properties are explored for use in materials science and other applied fields.
Mechanism of Action
The mechanism of action of Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. These interactions can influence biological pathways and result in various physiological effects. Detailed studies often focus on understanding these pathways and the compound's precise molecular targets.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 1-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
Ethyl 1-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
Ethyl 1-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
These compounds share structural similarities but differ in their substituents, which can result in distinct chemical behaviors and applications.
Uniqueness: Ethyl 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse reactivity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
There you go—a dive into this fascinating compound! What next?
Properties
IUPAC Name |
ethyl 1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-2-27-18(25)13-4-3-9-22(11-13)19(26)21-15-10-17(24)23(12-15)16-7-5-14(20)6-8-16/h5-8,13,15H,2-4,9-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTYFYZIFJVMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2590869.png)


![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)
![4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide](/img/structure/B2590874.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)
![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)


![3-[(2,6-dichlorophenyl)methyl]-1-(4-methoxyphenyl)-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2590879.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)


